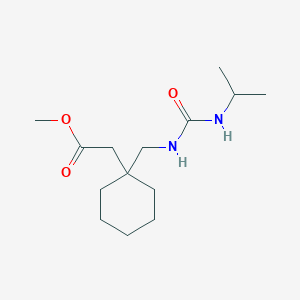

methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[(propan-2-ylcarbamoylamino)methyl]cyclohexyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-11(2)16-13(18)15-10-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVXIQSBVQROGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1(CCCCC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclohexylmethylamine with isopropyl isocyanate to form the intermediate 1-((3-isopropylureido)methyl)cyclohexylamine. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the urea moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its urea moiety.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring provides hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Methyl 2-(1-(3-Cyclopropylureido)cyclohexyl)acetate

- Structural Differences : Replaces the isopropyl group with a cyclopropyl substituent on the urea nitrogen.

- Electron Density: Cyclopropyl’s electron-withdrawing nature may alter the urea’s hydrogen-bonding capacity. Synthetic Applications: Both compounds are likely intermediates in drug discovery, as seen in related patents (e.g., spirocyclic pyrimidinone synthesis) .

Methyl Cyclohexanecarboxylate

- Structural Differences : Lacks the urea substituent; simpler ester with a cyclohexane ring directly attached to the carbonyl.

- Impact: Polarity: Absence of urea reduces hydrophilicity, lowering solubility in aqueous media. Reactivity: Limited to ester hydrolysis or transesterification, unlike the urea-containing compound, which may undergo additional reactions (e.g., urea cleavage or cyclization). Applications: Primarily used as a solvent or fragrance component, contrasting with the target compound’s role as a synthetic intermediate .

Methyl 2-Hydroxyacetate

- Structural Differences : A simple hydroxy-substituted acetate ester without a cyclohexane or urea group.

- Impact: Toxicity: Higher volatility and inhalation hazards compared to the target compound, as noted in its Safety Data Sheet . Reactivity: The hydroxyl group enables esterification or oxidation, whereas the target’s urea group offers nucleophilic sites for further derivatization.

Pyrimidine-Based Urea Derivatives (e.g., Compounds 195 and 231 in and )

- Structural Differences : Incorporate pyrimidine or pyridine rings instead of cyclohexane.

- Impact :

- Biological Activity : Pyrimidine derivatives often exhibit kinase inhibition or antiviral activity, suggesting the target compound’s urea-cyclohexane motif could be tailored for similar targets.

- Synthetic Pathways : Shared use of Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) and Fe-mediated reductions, indicating scalable methodologies for urea-functionalized intermediates .

Comparative Data Table

Research Findings and Implications

- Synthetic Versatility : The target compound’s urea and ester groups enable diverse modifications, such as cyclization (e.g., forming spirocycles under thermal conditions) or coupling with aryl amines .

- Safety Considerations : While direct toxicity data for the target compound are unavailable, structurally related esters (e.g., methyl 2-hydroxyacetate) require stringent handling due to inhalation risks , suggesting similar precautions for the target.

Biological Activity

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexyl group and an isopropylureido moiety. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for various interactions within biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Diacylglycerol Acyltransferase (DGAT) : The compound has been identified as a potent inhibitor of DGAT1, an enzyme crucial for triglyceride synthesis. This inhibition can lead to reduced lipid accumulation in cells, making it a potential candidate for treating obesity and related metabolic disorders .

- Feeding Suppression : The compound has shown promise as a feeding suppressant, which could be beneficial in managing weight gain and obesity .

1. Anti-Obesity Effects

Studies have demonstrated that this compound can significantly reduce body weight in animal models. This effect is attributed to its ability to inhibit lipid synthesis and promote fat oxidation.

2. Metabolic Regulation

The compound's role in regulating glucose metabolism has been highlighted in various studies. It appears to improve insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for type 2 diabetes .

Case Studies and Trials

Several studies have explored the effects of this compound in vivo:

- Animal Studies : In rodent models, administration of this compound resulted in significant weight loss and improved metabolic profiles compared to control groups .

- Cell Culture Experiments : In vitro studies have shown that the compound effectively reduces lipid droplet formation in adipocytes (fat cells), further supporting its role as a DGAT inhibitor .

Data Table: Summary of Biological Activities

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. It exhibits low toxicity levels and minimal side effects, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate?

- Methodological Answer : Synthesis optimization requires attention to (i) regioselectivity during ureido bond formation and (ii) steric hindrance from the cyclohexyl group. For example, coupling 3-isopropylurea with a pre-functionalized cyclohexylmethyl acetate precursor via reductive amination or carbodiimide-mediated reactions may improve yields. Reaction conditions (e.g., solvent polarity, temperature) should be adjusted to mitigate side reactions, such as unintended cyclization . Purification via flash chromatography or recrystallization is critical to isolate the target compound from by-products like unreacted urea derivatives.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the isopropylureido group (e.g., δ ~1.0 ppm for isopropyl CH3) and cyclohexyl protons.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₄H₂₅N₂O₃; exact mass calculated: 281.1866).

- FT-IR to identify characteristic peaks (e.g., N-H stretch ~3300 cm⁻¹, ester C=O ~1720 cm⁻¹). Cross-referencing with analogous compounds in and can resolve ambiguities .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods to prevent inhalation exposure (refer to GHS guidelines in ).

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal contact.

- Storage : Away from ignition sources (P210 in ) and moisture to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How might researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Contradictions often arise from differences in stereochemistry or impurity profiles. To address this:

- Perform chiral HPLC to separate enantiomers, as biological activity may depend on stereochemistry (e.g., highlights fluorophenyl analogs with activity sensitive to chirality).

- Use docking studies to compare binding affinities with target receptors (e.g., suggests neurotransmission receptors as potential targets).

- Validate purity via HPLC-UV/ELSD to rule out confounding effects from impurities .

Q. What experimental strategies can elucidate the compound’s stability under physiological conditions?

- Methodological Answer : Design a stability assay with:

- pH-varied buffers (e.g., pH 2.0, 7.4, 9.0) to simulate gastrointestinal, blood, and intracellular environments.

- LC-MS monitoring to track degradation products (e.g., hydrolysis of the ester to acetic acid derivatives).

- Temperature-controlled incubators (e.g., 37°C for 24–72 hours) to mimic physiological conditions. Compare results with structurally related esters in to identify stability trends .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Methodological Answer :

- Molecular dynamics (MD) simulations to assess the flexibility of the cyclohexyl-ureido moiety in binding pockets.

- QSAR models to correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups in ) with activity.

- Free energy perturbation (FEP) to predict binding affinity changes upon structural modifications. Cross-validate predictions with in vitro assays (e.g., radioligand displacement in ) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar ureido-acetate compounds?

- Methodological Answer : Discrepancies may stem from:

- Catalyst efficiency : Compare palladium vs. organocatalyst systems ( notes catalyst choice impacts yields).

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents.

- Analytical calibration : Use internal standards (e.g., deuterated analogs) during LC-MS quantification to improve yield accuracy .

Structural and Functional Comparisons

Q. What insights can be drawn from comparing this compound to ethyl 2-(1-hydroxycyclohexyl)acetate ()?

- Methodological Answer :

- Ester vs. hydroxy group : The hydroxy group in the analog () increases hydrophilicity, affecting logP and membrane permeability.

- Biological implications : The ureido group in the target compound may enhance hydrogen bonding with receptors, unlike the hydroxy group.

- Synthetic routes : Ethyl esters () are typically synthesized via acid-catalyzed esterification, whereas ureido derivatives require coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.